molecular formula C14H23N3O3S B2574587 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one CAS No. 2415454-58-7

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one

Cat. No.: B2574587
CAS No.: 2415454-58-7
M. Wt: 313.42
InChI Key: RLHLLRVNHJKBHJ-UHFFFAOYSA-N
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Description

    Reagents: Thiomorpholine, coupling agent (e.g., DCC)

    Reaction: The morpholinyl derivative is further reacted with thiomorpholine using a coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one typically involves multi-step organic reactions

  • Step 1: Synthesis of Piperidin-2-one Core

      Reagents: Piperidine, acetic anhydride

      Conditions: Reflux in an inert atmosphere

      Reaction: Piperidine is reacted with acetic anhydride to form piperidin-2-one.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form corresponding alcohols.

    Substitution: The morpholine and thiomorpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The morpholine and thiomorpholine groups can form hydrogen bonds and other interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Morpholin-4-yl)ethyl]piperidin-2-one
  • 3-[2-(Thiomorpholin-4-yl)ethyl]piperidin-2-one
  • 3-[2-(Piperidin-4-yl)ethyl]piperidin-2-one

Uniqueness

3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one is unique due to the presence of both morpholine and thiomorpholine groups, which provide a distinct set of chemical properties and reactivity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.

Properties

IUPAC Name

3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c18-13-11(2-1-3-15-13)17-4-7-20-12(10-17)14(19)16-5-8-21-9-6-16/h11-12H,1-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLLRVNHJKBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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